molecular formula C11H8FN3O3S B1387447 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid CAS No. 1105191-83-0

2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

Cat. No. B1387447
M. Wt: 281.27 g/mol
InChI Key: ZQZWYMGFPMPJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid, also known as 4-F-TAC or 4-Fluorophenylthiazolylcarboxylic acid, is a synthetic compound used in a variety of scientific research applications. It is a derivative of thiazole, a five-membered ring with one nitrogen, one sulfur, and three carbon atoms. 4-F-TAC has the potential to be used as a ligand in coordination complexes, a catalyst, or an inhibitor in biological processes.

Scientific Research Applications

2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications. It has been used as a ligand in coordination complexes, a catalyst in organic synthesis, and an inhibitor of enzymes. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs. In addition, 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has been used to study the effects of environmental pollutants on living organisms.

Mechanism Of Action

The mechanism of action of 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is not fully understood. However, it is believed that 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid binds to specific proteins, such as enzymes, and alters their activity. This can lead to changes in the biochemical and physiological processes of the organism.

Biochemical And Physiological Effects

2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has been shown to affect a variety of biochemical and physiological processes in living organisms. It has been shown to affect the activity of enzymes, hormones, and other proteins. In addition, 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has been shown to affect the expression of genes, as well as the production of metabolites.

Advantages And Limitations For Lab Experiments

The use of 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is relatively stable, and it has a low toxicity. However, there are some limitations to the use of 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid. It is not always easy to determine the precise concentration of 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid needed for a particular experiment, and it can be difficult to control the reaction conditions.

Future Directions

Future research on 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid could focus on the development of novel methods for synthesizing the compound. In addition, further research could be conducted to investigate the mechanism of action of 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid, as well as its biochemical and physiological effects. Finally, research could be conducted to identify new applications for 2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid in scientific research.

properties

IUPAC Name

2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3S/c12-6-1-3-7(4-2-6)13-10(18)15-11-14-8(5-19-11)9(16)17/h1-5H,(H,16,17)(H2,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZWYMGFPMPJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159485
Record name 2-[[[(4-Fluorophenyl)amino]carbonyl]amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid

CAS RN

1105191-83-0
Record name 2-[[[(4-Fluorophenyl)amino]carbonyl]amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[(4-Fluorophenyl)amino]carbonyl]amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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